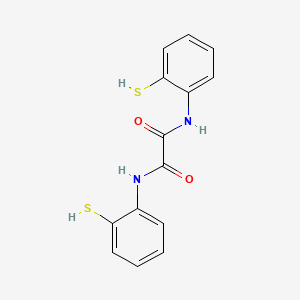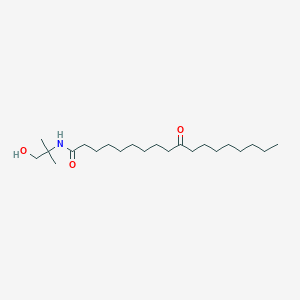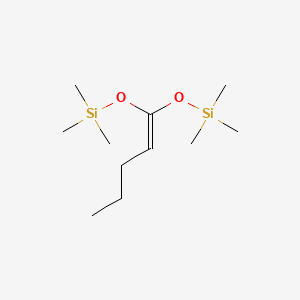![molecular formula C13H17F3N2OS B14210673 Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]- CAS No. 832099-29-3](/img/structure/B14210673.png)
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, is a derivative of thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂. This compound is characterized by the presence of a pentyloxy group and a trifluoromethyl group attached to the phenyl ring. Thiourea derivatives are known for their diverse biological and chemical applications, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . For the specific synthesis of Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, the reaction would involve the appropriate substituted aniline and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfinic or sulfonic acids, while reduction yields amines.
Scientific Research Applications
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea derivatives involves their interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These compounds can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, can be compared with other thiourea derivatives such as:
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its anticancer activity.
1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity.
The uniqueness of Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiourea derivatives.
Properties
CAS No. |
832099-29-3 |
|---|---|
Molecular Formula |
C13H17F3N2OS |
Molecular Weight |
306.35 g/mol |
IUPAC Name |
[4-pentoxy-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C13H17F3N2OS/c1-2-3-4-7-19-11-6-5-9(18-12(17)20)8-10(11)13(14,15)16/h5-6,8H,2-4,7H2,1H3,(H3,17,18,20) |
InChI Key |
VXBBHELLHKSZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)


![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)






